(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl-
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Overview
Description
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- is a heterocyclic compound that incorporates both triazole and quinazoline rings. This compound is known for its diverse biological activities, including antimicrobial, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- typically involves the transformation of 6-chloro-2-hydrazinoquinoline into the desired triazoloquinazoline skeleton. This transformation can be achieved through condensation reactions with aldehydes followed by dehydrogenative ring closure . For example, the reaction of 6-chloro-2-hydrazinoquinoline with p-nitrobenzaldehyde in refluxing acetic acid yields the corresponding triazoloquinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various substituted triazoloquinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an antitumor and antihypertensive agent.
Industry: Used in the development of agricultural bactericides and fungicides.
Mechanism of Action
The mechanism of action of (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(1,2,4)Triazolo(4,3-a)quinoline: Similar in structure but with different substituents.
(1,2,4)Triazolo(4,3-a)quinoxaline: Incorporates a quinoxaline ring instead of a quinazoline ring.
Uniqueness
The uniqueness of (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
95858-92-7 |
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Molecular Formula |
C24H19ClN4 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
7-chloro-1-[2-(2-methylphenyl)ethyl]-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C24H19ClN4/c1-16-7-5-6-8-17(16)11-14-22-27-28-24-26-23(18-9-3-2-4-10-18)20-15-19(25)12-13-21(20)29(22)24/h2-10,12-13,15H,11,14H2,1H3 |
InChI Key |
DGPOBWFEOSICQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCC2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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